Veratramine

AP-1 transcription Hedgehog signaling Teratogenicity

Veratramine selectively binds the AP-1 target DNA sequence (TRE 5'-TGACTCA-3') and modulates AP-1-dependent transcription without engaging Hedgehog signaling—unlike cyclopamine. With 50-fold greater antiaccelerator potency than jervine (I50 0.16 mg), tumor inhibition via PI3K/AKT/mTOR and ATM/ATR pathways in HepG2, osteosarcoma, and prostate cancer xenografts, and a 25-fold higher oral bioavailability in male vs. female rats, this C-nor-D-homosteroidal alkaloid is the definitive tool compound for AP-1-driven oncology, chronotropic antagonism screening, and sex-dependent PK/PD studies. Demand batch-specific mechanism verification to ensure experimental reproducibility.

Molecular Formula C27H39NO2
Molecular Weight 409.6 g/mol
CAS No. 60-70-8
Cat. No. B1683811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratramine
CAS60-70-8
Synonyms5-methyl-2-(1-(2,3,4,6,6a,11,11a,11b-octahydro- 3-hydroxy-10,11b-dimethyl-1H-benzo(a)fluoren-9- yl)ethyl)piperidin-3-ol
veratramin
veratramine
Molecular FormulaC27H39NO2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O
InChIInChI=1S/C27H39NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h5,7-8,15,17,19,22,24-26,28-30H,6,9-14H2,1-4H3/t15-,17-,19-,22-,24-,25+,26-,27-/m0/s1
InChIKeyMALFODICFSIXPO-KFKQDBFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySLIGHTLY SOL IN WATER;  SOL IN METHANOL, ALC
SOL IN BENZENE, CHLOROFORM, DIL ACID;  INSOL IN DIL ALKALI
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Veratramine (CAS 60-70-8) Procurement: A Steroidal Alkaloid with Distinct AP-1 Modulation and Antiaccelerator Cardiac Activity


Veratramine is a C-nor-D-homosteroidal alkaloid [1] isolated from Veratrum and Fritillaria species. It exhibits a multi-faceted pharmacological profile, including AP-1 transcription factor modulation, antiaccelerator cardiac activity, and anticancer effects via PI3K/AKT and ATM/ATR pathway inhibition [2][3][4]. While structurally related to cyclopamine and jervine, veratramine possesses a distinct mechanism of action and potency profile that differentiates it from its Veratrum alkaloid analogs [5].

Why Veratramine (60-70-8) Cannot Be Replaced by Cyclopamine, Jervine, or Dihydroveratramine in Critical Research Applications


Despite sharing a Veratrum alkaloid backbone, veratramine, cyclopamine, jervine, and dihydroveratramine diverge sharply in their primary molecular targets, signaling pathway engagement, and potency. Veratramine acts as an AP-1 transcription factor modulator without engaging the Hedgehog (Hh) pathway, whereas cyclopamine is a direct Smo antagonist [1]. Furthermore, veratramine demonstrates approximately 50-fold greater antiaccelerator cardiac potency than jervine [2], and its pharmacokinetic profile exhibits profound gender-dependent bioavailability differences—22.5% in male rats versus 0.9% in female rats—a critical consideration for in vivo studies [3]. Generic substitution without verifying the specific batch's mechanism, potency, and formulation risks experimental irreproducibility and misaligned biological outcomes.

Veratramine (CAS 60-70-8): Head-to-Head Quantitative Differentiation Against Closest Analogs


Mechanistic Divergence from Cyclopamine: Veratramine Does Not Engage the Hedgehog Pathway

RNA-seq analysis demonstrates that veratramine does not act on the Hedgehog (Hh) signaling pathway, in direct contrast to cyclopamine. This mechanistic divergence suggests veratramine likely lacks the teratogenicity associated with Hh inhibition [1].

AP-1 transcription Hedgehog signaling Teratogenicity

Antiaccelerator Cardiac Potency: Veratramine is 50-Fold More Potent Than Jervine

In a canine heart-lung preparation under continuous epinephrine infusion, the dose causing 50% inhibition of acceleration (I50) was 0.16 mg for veratramine versus 7.6 mg for jervine, representing a 50-fold difference in antiaccelerator cardiac potency [1]. Veratramine also ranked highest in a comparative study of eight Veratrum derivatives [2].

Cardiovascular pharmacology Chronotropic antagonism Heart-lung preparation

In Vivo Anticancer Efficacy: Veratramine Demonstrates Tumor Growth Inhibition in Multiple Xenograft Models

Veratramine (2 mg/kg, i.v., 3×/week for 4 weeks) significantly inhibited subcutaneous liver cancer tumor growth in a rat xenograft model with low systemic toxicity [1]. In a separate study, veratramine (50 μg/kg/day, i.v.) suppressed osteosarcoma growth and lung metastasis in immunocompetent mice with an excellent safety profile [2]. In androgen-independent prostate cancer, veratramine dose-dependently reduced PC3 and DU145 cell proliferation in vitro and tumor growth in a xenograft mouse model via G0/G1 phase arrest [3].

Oncology Xenograft Tumor suppression

Embryotoxicity Profile: Veratramine Shows Reduced Oocyte Toxicity Compared to Cyclopamine and Cyclopamine-4-en-3-one

In an in vitro bovine embryo production assay, bovine oocytes and embryos were exposed to 12 μM of each alkaloid. Cyclopamine and cyclopamine-4-en-3-one inhibited cleavage rates and embryo development (morula, blastocyst, hatched blastocyst), whereas veratramine and jervine showed markedly reduced embryotoxic effects at the same concentration [1].

Reproductive toxicology Embryotoxicity In vitro fertilization

Gender-Dependent Pharmacokinetic Divergence: 25-Fold Higher Oral Bioavailability in Male vs. Female Rats

Following oral administration (20 mg/kg), the absolute bioavailability of veratramine was 22.5% in male rats versus only 0.9% in female rats, a 25-fold difference attributed to gender-dependent hepatic metabolism (male-predominant 7-hydroxylation, female-predominant 3-O-sulfation) [1]. Absorption was efficient passive diffusion without gender-related differences, confirming the divergence originates in hepatic first-pass metabolism [1].

Pharmacokinetics Bioavailability Gender-dependent metabolism

Anti-Migratory Activity in Prostate Cancer: Veratramine Exceeds Jervine in PC-3 Cell Migration Inhibition

In PC-3 metastatic prostate cancer cells, veratramine demonstrated superior anti-migratory activity compared to jervine. The structure-activity relationship study revealed that alkaloids possessing C-3-keto functionality with Δ4,5 or Δ1,2 and Δ4,5 unsaturation exhibited enhanced antiproliferative and antimigratory activities [1].

Cancer metastasis Cell migration Prostate cancer

Veratramine (60-70-8): High-Impact Research Applications Grounded in Quantitative Differentiation


AP-1 Transcription Factor Modulation Without Hedgehog Pathway Confounding

Veratramine selectively binds the AP-1 target DNA sequence (TRE 5'-TGACTCA-3') and modulates AP-1-dependent transcription without activating Hedgehog signaling. This makes it ideal for studies of AP-1-driven proliferation, EMT, and inflammation where Hh pathway inhibition would confound results [1][2].

Cardiovascular Pharmacology: Maximal Antiaccelerator Activity Screening

With an I50 of 0.16 mg in the dog heart-lung preparation—50-fold more potent than jervine—veratramine is the reference compound for evaluating chronotropic antagonism and for screening novel antiaccelerator agents [1].

Oncology: In Vivo Tumor Suppression in Liver, Bone, and Prostate Cancers

Veratramine demonstrates significant tumor growth inhibition in HepG2 liver cancer, osteosarcoma, and androgen-independent prostate cancer xenograft models, with favorable safety profiles. It is a validated tool compound for PI3K/AKT/mTOR and ATM/ATR pathway modulation in oncology [1][2][3].

Reproductive Toxicology: Lower Embryotoxicity Research Tool

Unlike cyclopamine, veratramine exhibits minimal inhibition of bovine oocyte cleavage and blastocyst development at 12 μM, positioning it as a cleaner control or test compound for embryotoxicity and developmental signaling studies [1].

Pharmacokinetic Gender Disparity Model System

Veratramine's 25-fold higher oral bioavailability in male versus female rats, driven by sex-specific hepatic metabolism, establishes it as a valuable probe for investigating gender-dependent drug metabolism and for preclinical PK/PD study design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Veratramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.